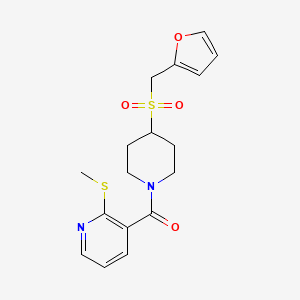
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a furan ring, a sulfonyl group, a piperidine ring, a pyridine ring, and a methylthio group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals .
Molecular Structure Analysis
The compound’s structure is likely to be fairly complex due to the presence of multiple rings and functional groups. The furan and pyridine rings are aromatic, which could contribute to the compound’s stability. The piperidine ring is a common structural motif in many pharmaceuticals .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Corrosion Prevention
A study by Singaravelu and Bhadusha (2022) explored a novel organic compound closely related to the chemical of interest, which was used as an inhibitor for the prevention of mild steel corrosion in an acidic medium. The compound showed better inhibition efficiency on mild steel corrosion, especially effective in 1 N HCl at different temperatures. Electrochemical studies indicated that the inhibitor acts as a mixed type in acidic conditions, suggesting potential applications in corrosion prevention technologies (Singaravelu & Bhadusha, 2022).
Antimicrobial Activity
Mallesha and Mohana (2014) synthesized new derivatives related to the target compound, which exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests the compound's potential use in developing new antimicrobial agents, indicating its importance in pharmaceutical research and development (Mallesha & Mohana, 2014).
Organic Synthesis and Drug Development
Yin et al. (2008) discussed a novel approach to synthesize 3-methylthio-substituted furans and related derivatives, demonstrating the versatility of similar compounds in organic synthesis. The study highlights the potential of these compounds in synthesizing a wide range of organic molecules, which can be pivotal in drug development and other areas of chemical research (Yin et al., 2008).
In Silico Studies and Therapeutic Applications
Hussain et al. (2017) conducted in silico studies on a series of derivatives, finding good enzyme inhibitory activity, especially against acetyl- and butyrylcholinesterase. These findings suggest the compound's potential therapeutic applications, especially in treating diseases associated with cholinesterase activity (Hussain et al., 2017).
Eigenschaften
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-24-16-15(5-2-8-18-16)17(20)19-9-6-14(7-10-19)25(21,22)12-13-4-3-11-23-13/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJANWZZVGWSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778783.png)
![ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate](/img/structure/B2778785.png)
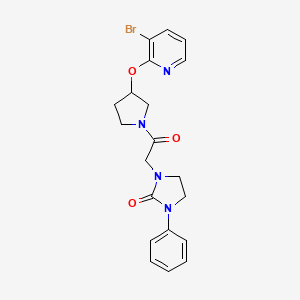
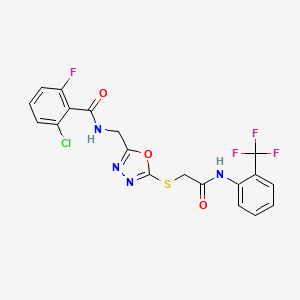
![[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol](/img/structure/B2778792.png)
![METHYL 2-({5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETATE](/img/structure/B2778793.png)
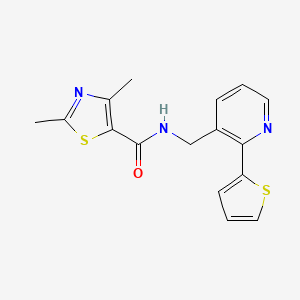
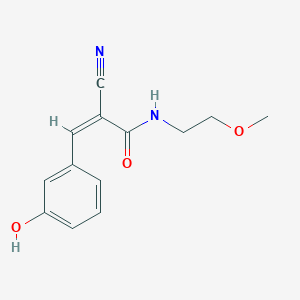
![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile](/img/structure/B2778798.png)
![N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2778799.png)
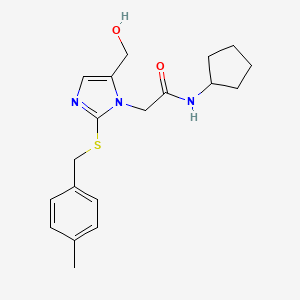
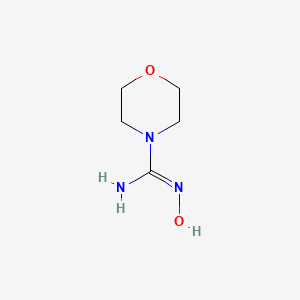
![(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B2778804.png)
